4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4h)-one
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Overview
Description
4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a benzylidene group attached to the oxazole ring, which is further substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be carried out using ammonia (NH3) or amines.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: Formation of 4-(3,4-dimethoxybenzyl)-2-phenyl-1,3-oxazol-5(4H)-one.
Substitution: Formation of halogenated or aminated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
2-Phenyl-1,3-oxazol-5(4H)-one: Another precursor used in the synthesis.
N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine: A Schiff base derived from 3,4-dimethoxybenzaldehyde.
Uniqueness
4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is unique due to its specific structure, which combines the properties of both the benzylidene and oxazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15NO4 |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO4/c1-21-15-9-8-12(11-16(15)22-2)10-14-18(20)23-17(19-14)13-6-4-3-5-7-13/h3-11H,1-2H3/b14-10+ |
InChI Key |
LICJICSNXOUQAI-GXDHUFHOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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